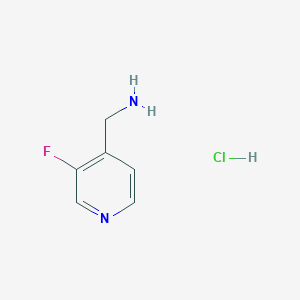
(3-fluoropyridin-4-yl)methanamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoropyridin-4-yl)methanamine hydrochloride: is an organic compound with the molecular formula C6H7FN2·HCl. It is a derivative of pyridine, substituted with a fluorine atom at the 3-position and an aminomethyl group at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-fluoropyridine.
Reaction with Formaldehyde and Ammonia: The 3-fluoropyridine is reacted with formaldehyde and ammonia to introduce the aminomethyl group at the 4-position.
Hydrochloride Formation: The resulting (3-fluoropyridin-4-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering the functional groups attached to the pyridine ring.
Condensation Reactions: The aminomethyl group can participate in condensation reactions with various carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products with different substituents replacing the fluorine atom.
Oxidation: Compounds with oxidized functional groups, such as aldehydes or carboxylic acids.
Reduction: Amines or alcohols, depending on the specific reduction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology
Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activity and protein interactions.
Medicine
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (3-fluoropyridin-4-yl)methanamine hydrochloride exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity for certain biological targets, while the aminomethyl group can facilitate interactions with proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Fluoropyridin-2-yl)methanamine hydrochloride
- (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride
Uniqueness
- Structural Differences : The position of the fluorine and aminomethyl groups can significantly affect the compound’s reactivity and interaction with biological targets.
- Chemical Properties : Variations in electronic distribution and steric factors influence the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C6H8ClFN2 |
|---|---|
Molekulargewicht |
162.59 g/mol |
IUPAC-Name |
(3-fluoropyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3,8H2;1H |
InChI-Schlüssel |
PFPXESLREARVJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


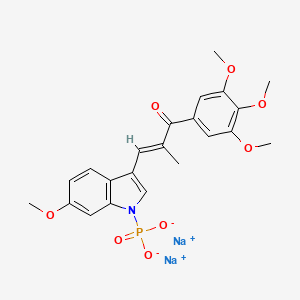
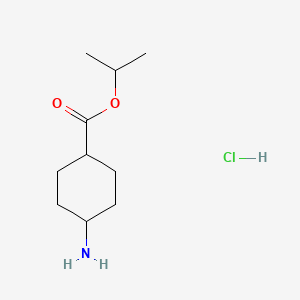

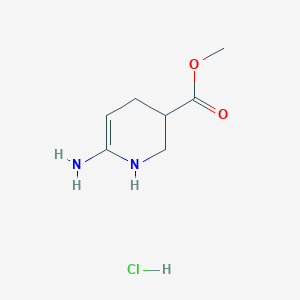
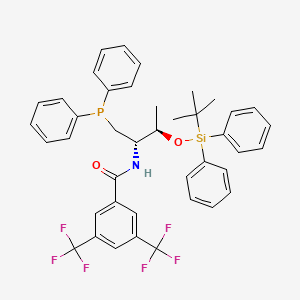
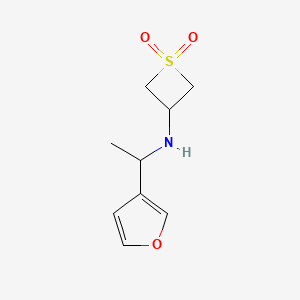
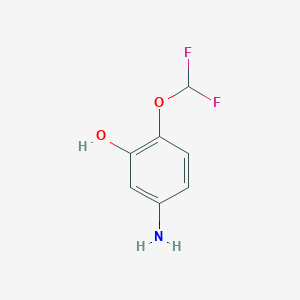
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)
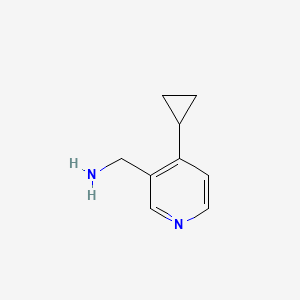
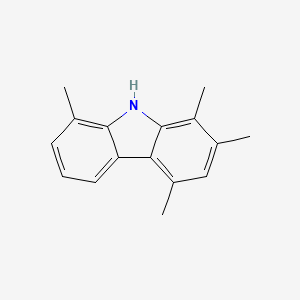
![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)

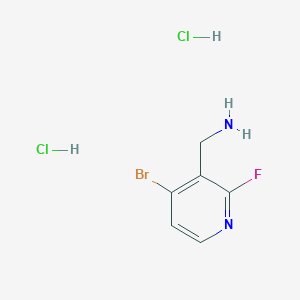
![(3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12953327.png)
